molecular formula C11H12N2O2 B14943194 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid

Cat. No.: B14943194
M. Wt: 204.22 g/mol
InChI Key: ZEABVCGXNXWYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the imidazo[1,2-a]pyridine class of heterocycles, a scaffold recognized for its significant and diverse biological activities . These fused bicyclic structures are prevalent in several marketed drugs and are a focus in the development of new therapeutic agents. The core imidazo[1,2-a]pyridine structure is a key pharmacophore in drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its high value in central nervous system (CNS) drug discovery . Specific research indicates that derivatives structurally related to 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid have demonstrated potent anticonvulsant activity in experimental models such as the Maximal Electroshock (MES) test, highlighting its potential application in the development of new antiepileptic treatments . The compound serves as a versatile synthetic intermediate, accessible via modern multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which is efficient for creating molecular diversity . Its molecular structure, which includes a carboxylic acid functional group, makes it an ideal building block for further chemical elaboration. Researchers can readily use this acid to create amide derivatives, incorporate it into peptidomimetic structures, or conjugate it with other pharmacophores to explore structure-activity relationships and develop novel bioactive molecules with potential antibacterial, antiviral, or anti-inflammatory properties . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylbutanoic acid

InChI

InChI=1S/C11H12N2O2/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9/h3-8H,2H2,1H3,(H,14,15)

InChI Key

ZEABVCGXNXWYFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN2C=CC=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) chloride or palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a bicyclic heterocyclic compound that has an imidazo[1,2-a]pyridine ring and a butanoic acid moiety. It is known for its structural features, which allow for diverse reactivity and use in medicinal chemistry and materials science. The compound is often found in its hydrochloride salt form to increase its stability and solubility in different solvents.

Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride has diverse applications, including potential use in neurology and pharmacology.

  • Antimicrobial and Anticancer Properties Research indicates that 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride has significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The compound interacts with specific molecular targets, like enzymes or receptors, modulating their activity and leading to various biological effects.
  • Interaction Studies Interaction studies have demonstrated that 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride can bind to specific biological targets, influencing their activity and modulating neurotransmission dynamics within biological systems.
  • Inhibitory effect The potential inhibitory effect of compound 16 has been shown through the following assays :
    Assay16
    Plasma protein binding (%), human/mouse99.89/99.64
    CYP inhibition (% inhibition at 10 μM)
    CYP1A226.3
    CYP2C932.2
    CYP2C1945.2
    CYP2D616.4
    CYP3A4 a52.2
    hERG IC 50 (μM)>10
    Hepatocytes, % remaining at 2 hrs, starting concentration 1 μM0.19 (human)
    Liver microsomes, % remaining after 1 hr, starting concentration 1 μM1.51 (human, 60 mins), 0.15 (mouse, 60 mins)
    a Midazolam is used as substrate
  • Biological Activity Analogs of Imidazo[1,2-a]pyridine were tested for their cytotoxicity activity against human lung fibroblasts and primary mouse macrophages .
  • Antikinetoplastid activity A library of imidazo[1,2-a]pyridine-appended chalcones were synthesized and characterized and screened for their antikinetoplastid activity against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense and Leishmania infantum .
  • ** повлиять на Rab11A, Rap1A/Rap1B, и Ras prenylation** Inhibition of geranylgeranylation is known to reduce cell viability. Therefore, 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates generated in this work were initially screened using the human cervical carcinoma HeLa cell line by PrestoBlue ® fluorescent viability assay .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

(a) Carboxylic Acid Derivatives

3-(Imidazo[1,2-a]pyridin-2-yl)propanoic Acid Hydrate Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.22 g/mol Key Features: A three-carbon carboxylic acid chain, forming a hydrate. The shorter chain length compared to butanoic acid may reduce lipophilicity, impacting membrane permeability .

Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

  • Examples :
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 80353-93-1)
  • 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-93-2)
    • Key Features : Carboxylic acid groups directly attached to the imidazo ring enhance hydrogen-bonding capacity, influencing binding to biological targets like enzymes or receptors .
(b) Aryl-Substituted Derivatives

4-Imidazo(1,2-a)pyridin-2-yl-α-methylbenzeneacetic Acid (Miroprofen) Molecular Formula: C₁₆H₁₄N₂O₂ Molecular Weight: 266.32 g/mol Key Features: Incorporates a phenylpropionic acid moiety, resembling non-steroidal anti-inflammatory drugs (NSAIDs).

(c) Acetamide Derivatives

N-Substituted Imidazo[1,2-a]pyridine-2-acetamides

  • Synthesis : Optimized via reactions of ethyl imidazo[1,2-a]pyridin-2-yl-acetate with amines, yielding high-purity products.
  • Key Features : The acetamide group enhances solubility and provides a handle for further functionalization, making these derivatives suitable for medicinal chemistry optimization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrate C₁₀H₁₂N₂O₃ 208.22 Hydrate form, enhanced solubility Pharmaceutical intermediates
Miroprofen (4-Imidazo[1,2-a]pyridin-2-yl-α-methylbenzeneacetic acid) C₁₆H₁₄N₂O₂ 266.32 NSAID-like structure Potential anti-inflammatory agent
IPPA (2-(Imidazo[1,2-a]pyridin-2-yl)phenyl acrylate) C₁₆H₁₂N₂O₂ 264.28 Fluorescent probe for biothiols Cellular imaging
N-Substituted imidazo[1,2-a]pyridine-2-acetamides Varies ~250–300 Tunable solubility and bioactivity Drug discovery libraries
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₂ 176.17 Carboxylic acid at 2-position Enzyme inhibitor scaffolds

Biological Activity

The compound 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid interacts with specific molecular targets, modulating their activity and leading to various biological effects. The compound's action may involve:

  • Enzyme Inhibition : It can inhibit enzymes critical for various metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors that influence neurotransmission and other signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyridine derivatives indicates that modifications to the core structure significantly affect biological activity. For instance, substituents at specific positions on the imidazo ring can enhance or diminish activity against targets such as Mycobacterium tuberculosis (M. tuberculosis) .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acidPyrimidine ringAltered reactivity and potential antimicrobial properties
3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acidMethyl group on propanoic acidEnhanced sterics and possible increased biological activity
2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acidShorter carbon chainVariations in solubility and reactivity

This table illustrates the unique aspects of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid compared to its analogs, emphasizing its distinct structural features that confer specific biological activities .

Antimicrobial Properties

Research has demonstrated that 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains of tuberculosis. The mechanism involves targeting the cytochrome bc1 complex in M. tuberculosis, which is crucial for ATP synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation. For example, it has shown promising results against A431 cells (human epidermoid carcinoma) with IC50 values comparable to established chemotherapeutics .

Pharmacokinetic Properties

Pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid. These studies indicate favorable properties such as high plasma protein binding and moderate metabolic stability in liver microsomes .

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